ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate are not found, there are general methods for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives . For instance, one method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .科学的研究の応用
Subheading Understanding the Role in Receptor Agonism
Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives have been studied for their role as agonists of human peroxisome proliferator-activated receptor alpha (hPPARα), a receptor involved in lipid metabolism and energy homeostasis. Research indicates that specific structural components of the 1H-pyrazolo[3,4-b]pyridine ring and its substituents significantly influence the agonistic activity towards hPPARα. This suggests potential applications in modulating lipid metabolism and related disorders (Miyachi et al., 2019).
Pharmacokinetic and Pharmacodynamic Modelling
Subheading Insights into Drug Metabolism and Effects
Studies involving this compound derivatives include comprehensive pharmacokinetic and pharmacodynamic modeling. These studies offer vital insights into how these compounds are absorbed, distributed, metabolized, and excreted in biological systems. Such data are crucial for understanding the potential therapeutic applications and safety profiles of these compounds in the context of disease treatment (Liederer et al., 2011; Liederer et al., 2012).
Neuropharmacological Applications
Subheading Potential in Anxiolytic and Anticonvulsant Therapies
Significant research has been conducted on the neuropharmacological properties of this compound derivatives. These compounds have demonstrated potential in anxiolytic and anticonvulsant therapies, indicating their possible use in treating anxiety disorders and epilepsy. The specific binding and interaction of these compounds with neuroreceptors highlight their potential in neuropharmacological applications (Patel & Malick, 1982; Malick et al., 1984).
特性
IUPAC Name |
ethyl 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-5-3-4-6(10)11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCSKBGTKKSUDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=NC2=NN1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。